

Synthesis of 2-Amino-3-(morpholinomethyl)pyridine protocol

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Compound of Interest

Compound Name: 2-Amino-3-(morpholinomethyl)pyridine

CAS No.: 1250814-06-2

Cat. No.: B1528636

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Application Note: High-Efficiency Synthesis of **2-Amino-3-(morpholinomethyl)pyridine**

Executive Summary

This application note details a robust, scalable protocol for the synthesis of **2-Amino-3-(morpholinomethyl)pyridine**, a critical pharmacophore in kinase inhibitor development (e.g., PI3K, mTOR pathways). While direct Mannich condensation is often attempted for this scaffold, it frequently suffers from regioselectivity issues (N- vs. C-alkylation) and low yields.

This guide presents a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB), which offers superior chemoselectivity, mild conditions, and high reproducibility. This protocol is designed for medicinal chemists requiring gram-scale quantities of high-purity intermediate.

Strategic Route Selection

The synthesis of 3-substituted-2-aminopyridines presents unique challenges due to the competing nucleophilicity of the exocyclic amine and the electron-deficient nature of the

pyridine ring.

Route	Methodology	Pros	Cons
A	Mannich Reaction	One-pot, cheap reagents.	High Risk: Poor regiocontrol; frequent formation of N-aminomethyl byproducts or bis-substitution.
B	Nucleophilic Substitution	Displacement of benzylic halide.	Moderate Risk: Requires synthesis of unstable 3-(chloromethyl)pyridin-2-amine; lachrymator intermediates.
C	Reductive Amination	Aldehyde + Amine + Reductant.	Recommended: Convergent; no "over-alkylation"; mild conditions; high functional group tolerance.

Selected Strategy: Reductive Amination of 2-amino-3-formylpyridine with morpholine using STAB.

Materials & Equipment

Reagents:

- Starting Material: 2-Amino-3-pyridinecarboxaldehyde (CAS: 7521-41-7).
 - Note: If unavailable, can be prepared via MnO₂ oxidation of 2-amino-3-hydroxymethylpyridine.
- Amine: Morpholine (ReagentPlus®, ≥99%).

- Reductant: Sodium triacetoxyborohydride (STAB) (95%).
 - Why STAB? Unlike NaBH_4 , STAB is less basic and tolerates the presence of the aldehyde without reducing it before imine formation.
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). DCE is preferred for faster imine formation.
- Catalyst: Glacial Acetic Acid (AcOH).

Equipment:

- 250 mL 3-neck round-bottom flask (RBF).
- Nitrogen/Argon inert gas line.
- Magnetic stirrer with temperature control.
- LC-MS for in-process monitoring.

Detailed Experimental Protocol

Step 1: Imine Formation[1][2]

- Setup: Flame-dry a 250 mL 3-neck RBF and equip it with a magnetic stir bar and a nitrogen inlet.
- Charge: Add 2-Amino-3-pyridinecarboxaldehyde (2.0 g, 16.4 mmol) to the flask.
- Solvent: Add anhydrous 1,2-Dichloroethane (DCE) (40 mL). Stir until fully dissolved.
- Amine Addition: Add Morpholine (1.71 g, 1.7 mL, 19.6 mmol, 1.2 equiv) via syringe.
- Catalysis: Add Glacial Acetic Acid (1.0 mL, ~1.0 equiv).
 - Mechanism:[1][2][3][4] Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by morpholine.
- Equilibration: Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes.

- Checkpoint: The solution may turn slightly cloudy or change color (yellow/orange) as the iminium intermediate forms.

Step 2: Reductive Step

- Reduction: Cool the mixture slightly to 0 °C (optional, but recommended to control exotherm). Add Sodium Triacetoxyborohydride (STAB) (5.2 g, 24.6 mmol, 1.5 equiv) portion-wise over 10 minutes.
 - Caution: Hydrogen gas evolution may occur.[5] Ensure proper venting.
- Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 4–16 hours.
- Monitoring: Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS.
 - Target Mass: $[M+H]^+ = 194.12$.
 - Completion: Disappearance of aldehyde starting material.

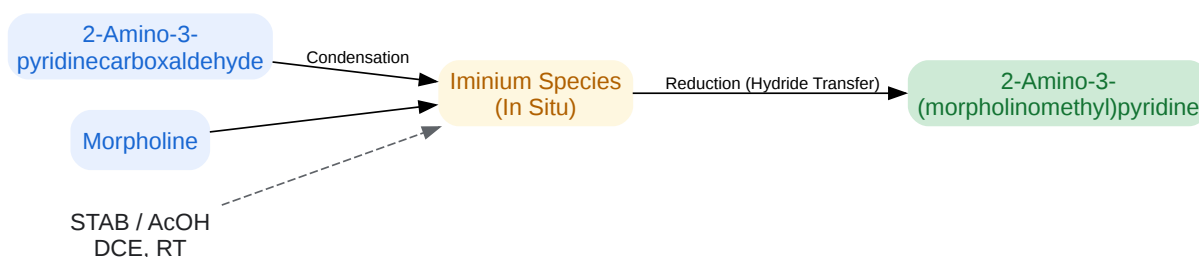
Step 3: Workup & Purification

- Quench: Slowly add saturated aqueous NaHCO_3 (50 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride and neutralize the acetic acid.
- Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
 - Note: The product is basic. Ensure the aqueous layer pH is >8 to keep the pyridine in the organic phase.
- Drying: Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na_2SO_4 .
- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude yellow oil or solid.
- Purification:

- Method A (Crystallization): Triturate the crude solid with cold diethyl ether or hexane/EtOAc.
- Method B (Flash Chromatography): If necessary, purify on silica gel eluting with DCM:MeOH (95:5 to 90:10) containing 1% NH₄OH.

Process Visualization

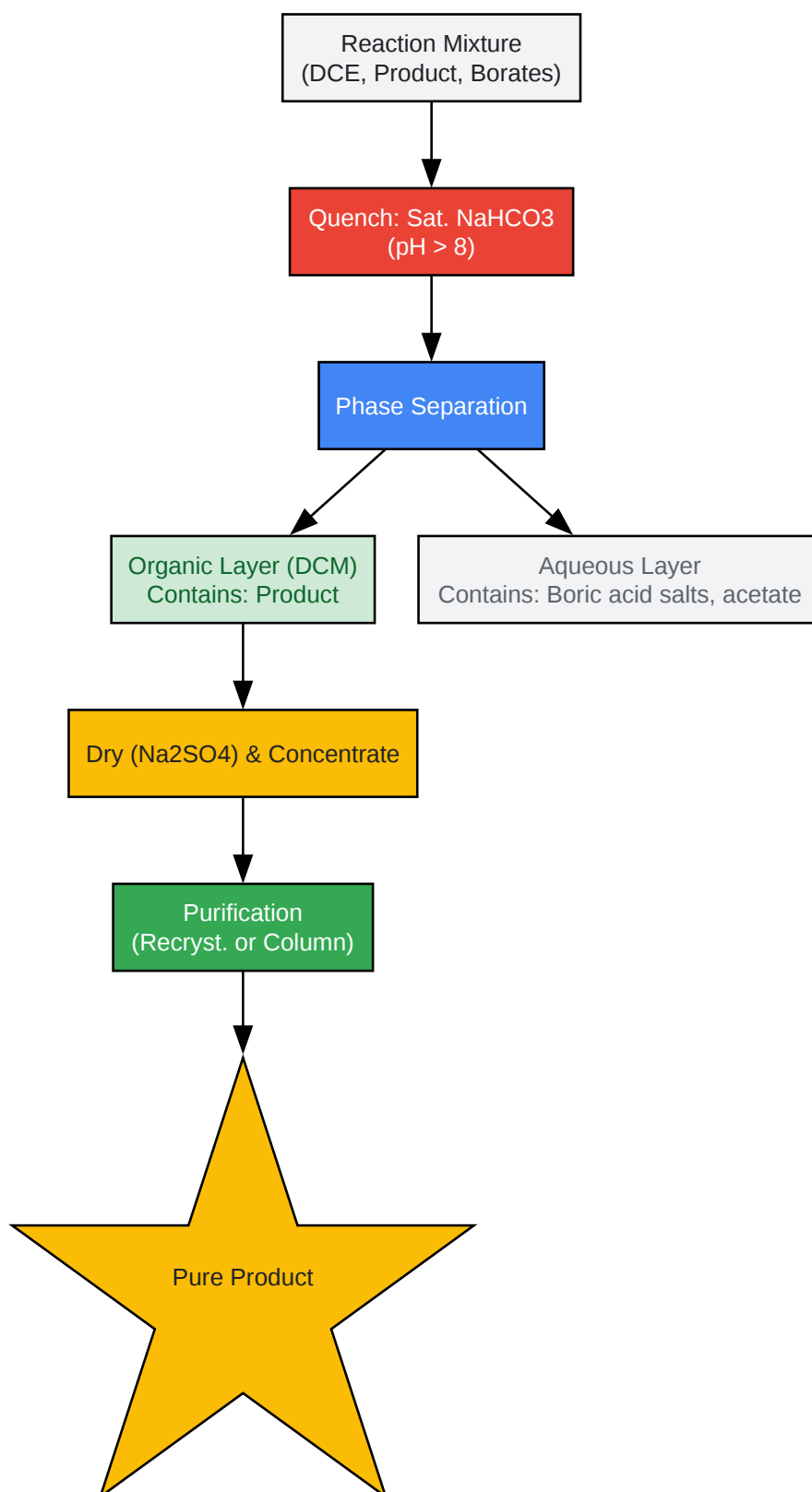
Reaction Scheme



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Caption: Convergent synthesis via reductive amination. The iminium ion forms in situ and is selectively reduced by STAB.

Workup Logic Flow



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Caption: Critical path for isolation. pH control is vital to ensure the basic pyridine product remains in the organic phase.

Characterization & QC

Expected Analytical Data:

- Appearance: Pale yellow to off-white solid.
- ^1H NMR (400 MHz, CDCl_3):
 - δ 8.05 (dd, 1H, Py-H6) – Characteristic downfield shift.
 - δ 7.35 (dd, 1H, Py-H4).
 - δ 6.60 (dd, 1H, Py-H5).
 - δ 5.80 (br s, 2H, NH_2) – Broad exchangeable singlet.
 - δ 3.50 (s, 2H, Ar- CH_2 -N) – Diagnostic benzylic peak.
 - δ 3.70 (t, 4H, Morpholine O- CH_2).
 - δ 2.45 (t, 4H, Morpholine N- CH_2).
- MS (ESI): Calculated for $\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}$: 193.12; Found $[\text{M}+\text{H}]^+$: 194.1.

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Incomplete Conversion	Wet solvent or old STAB.	Ensure DCE is anhydrous. STAB degrades with moisture; use a fresh bottle.
Low Yield	Product lost in aqueous layer.	The product is a base.[1] Ensure the aqueous quench is pH > 9 before extraction. Perform multiple DCM extractions.
Impurity: Alcohol	Direct reduction of aldehyde.	Increase the equilibration time (Step 6) to ensure imine formation before adding STAB.

References

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